molecular formula C19H13N5O3 B11514211 6-Amino-4-(1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11514211
M. Wt: 359.3 g/mol
InChI Key: LSWJJRYNLXNMCZ-UHFFFAOYSA-N
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Description

6-Amino-4-(1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an amino group, a benzodioxole moiety, a pyridine ring, and a pyrazole ring fused with a dihydropyrano structure. These features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Cyclization to Form the Dihydropyrano Structure: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone in the presence of a base to form the dihydropyrano structure.

    Introduction of the Benzodioxole and Pyridine Moieties:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodioxole moiety, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and advanced composites, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 6-Amino-4-(1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The specific pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(1,3-benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 4-(1,3-Benzodioxol-5-yl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C19H13N5O3

Molecular Weight

359.3 g/mol

IUPAC Name

6-amino-4-(1,3-benzodioxol-5-yl)-3-pyridin-4-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H13N5O3/c20-8-12-15(11-1-2-13-14(7-11)26-9-25-13)16-17(10-3-5-22-6-4-10)23-24-19(16)27-18(12)21/h1-7,15H,9,21H2,(H,23,24)

InChI Key

LSWJJRYNLXNMCZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=NNC(=C34)C5=CC=NC=C5)N)C#N

Origin of Product

United States

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